Fenpropimorph carboxylic acid

aqueous solubility environmental fate sample extraction

Fenpropimorph carboxylic acid (CAS 121098-45-1, molecular formula C₂₀H₃₁NO₃, MW 333.5 g/mol) is the principal environmental and mammalian metabolite of the morpholine fungicide fenpropimorph. Unlike the parent fungicide, which acts as a sterol biosynthesis inhibitor, this carboxylic acid derivative is formed via oxidative metabolism in soil, plants, and animals and is explicitly designated as the residue marker for commodities of animal origin under EU Regulation (EC) No 396/2005.

Molecular Formula C20H31NO3
Molecular Weight 333.5 g/mol
Cat. No. B15125719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpropimorph carboxylic acid
Molecular FormulaC20H31NO3
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O
InChIInChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)
InChIKeyOZMMLYFAEKBWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenpropimorph Carboxylic Acid (BF 421-2, CGA 294975): Metabolite Standard Procurement & Differentiation Guide


Fenpropimorph carboxylic acid (CAS 121098-45-1, molecular formula C₂₀H₃₁NO₃, MW 333.5 g/mol) is the principal environmental and mammalian metabolite of the morpholine fungicide fenpropimorph [1]. Unlike the parent fungicide, which acts as a sterol biosynthesis inhibitor, this carboxylic acid derivative is formed via oxidative metabolism in soil, plants, and animals and is explicitly designated as the residue marker for commodities of animal origin under EU Regulation (EC) No 396/2005 [2]. Its procurement as a certified analytical standard is driven by regulatory residue monitoring mandates, environmental fate studies, and method development requirements that cannot be satisfied by the parent compound or other morpholine metabolites.

Regulatory residue monitoring in animal-derived food commodities
Mandated under EU MRL enforcement for ruminant and swine tissues, milk
Environmental fate studies and water-sediment risk assessment
Distinct persistence profile (1000-day DT₅₀) vs. parent
GC-MS/LC-MS method development requiring derivatization optimization
Parent compound cannot be substituted due to mandatory carboxyl group derivatization

Why Fenpropimorph Carboxylic Acid Cannot Be Substituted by Parent Fenpropimorph or Other Morpholine Metabolites in Regulated Workflows


Fenpropimorph carboxylic acid exhibits a radically divergent physicochemical and environmental fate profile from its parent compound—including >2000-fold higher water solubility and >50-fold lower soil sorption—that invalidates any assumption of analytical or environmental interchangeability [1]. In soil, the metabolite appears only days after parent application and exhibits distinct leaching behavior confirmed by column studies, while in water-sediment systems it displays an inverse stability profile (DT₅₀ = 1000 days vs. 38 days for fenpropimorph) [2]. Furthermore, the carboxylic acid requires mandatory derivatization for GC-MS analysis, unlike the parent, and is uniquely specified in EU legislation as the residue definition for animal-origin food commodities, meaning that laboratories and regulators cannot satisfy compliance obligations using fenpropimorph or the alternative metabolite cis-2,6-dimethylmorpholine (BF 421-10) [3].

Target Standard

Fenpropimorph carboxylic acid (BF 421-2)
High water solubility, low soil sorption, mandatory derivatization for GC-MS

Common Substitute Considered

Fenpropimorph (parent)
Radically different physicochemical profile; direct GC-MS without derivatization; plant residue definition only

Target Standard

EU regulatory residue definition for animal commodities: exclusively BF 421-2

Co-Metabolite Substitute

cis-2,6-Dimethylmorpholine (BF 421-10)
Not included in enforcement residue definition; distinct amine structure without carboxyl moiety

Analytical Requirement

Derivatization-dependent detection; LOD improves from 10 to 2 µg/kg with PFB ester

Method Transfer Risk

Parent compound does not require derivatization; sensitivity and retention times shift substantially; calibration using parent standard yields inaccurate quantification

Quantitative Comparative Evidence for Fenpropimorph Carboxylic Acid Against Parent Fenpropimorph and Co-Metabolite BF 421-10


Aqueous Solubility: 2150-Fold Increase Over Parent Fenpropimorph Dictates Extraction and Mobility Behavior

Fenpropimorph carboxylic acid displays an aqueous solubility of 9,300 mg/L at 20 °C and pH 7, representing a ~2,150-fold increase over fenpropimorph (4.32 mg/L under identical conditions) [1]. This solubility differential is the largest among the fenpropimorph metabolite series: the alternative metabolite cis-2,6-dimethylmorpholine (BF 421-10) is also water-miscible but has a logP of approximately −0.1, whereas the carboxylic acid retains significant hydrophobic character due to the dimethylphenylpropionic acid moiety and exhibits a Kfoc of 43.5 mL/g, indicating both high water solubility and moderate organic carbon affinity [2]. This dual character necessitates different extraction solvents and SPE protocols compared to both the parent and the amine metabolite.

Aqueous Solubility
Direct comparison
9,300 mg/L vs. 4.32 mg/L (parent); ~2,150× higher
Extraction and SPE protocols require separate optimization; environmental transport models recalibrated for metabolite mobility
Kfoc 43.5 mL/g indicates moderate organic carbon affinity despite high solubility
aqueous solubility environmental fate sample extraction

Soil Sorption Coefficient: 55-Fold Lower Kf Drives Higher Leaching Potential and Distinct Groundwater Risk Profile

The Freundlich sorption coefficient (Kf) of fenpropimorph carboxylic acid is 0.802 mL/g, compared to 44.2 mL/g for fenpropimorph—a 55-fold reduction in soil sorptive capacity [1]. Column leaching experiments under worst-case laboratory conditions confirmed that this lower sorption translates into a markedly higher leaching potential for the metabolite, although under field conditions fenpropimorphic acid remained confined to the top 0–5 cm soil layer at very low concentrations [2]. The metabolite's Kfoc of 43.5 mL/g (range 17.5–68.6 across five soils) indicates that, despite the low overall sorption, organic carbon content remains a meaningful moderator of its mobility, distinguishing its behavior from fully mobile anionic metabolites [1].

Soil Sorption (Kf)
Direct comparison
0.802 mL/g vs. 44.2 mL/g (parent); 55-fold lower
Higher leaching potential confirmed in column studies; groundwater monitoring programs need distinct transport parameters
Kfoc range 17.5–68.6 mL/g across five soils
soil sorption leaching potential groundwater risk assessment

Soil Degradation Half-Life: 4-Fold Faster DT₅₀ Contrasts with 26-Fold Greater Water-Sediment Persistence

In aerobic soil, fenpropimorph carboxylic acid degrades with a laboratory DT₅₀ of 4.9 days (field DT₅₀ 9.9 days), approximately 4-fold faster than fenpropimorph (lab DT₅₀ 19.6 days, field DT₅₀ 25.5 days) [1]. However, this trend inverts dramatically in water-sediment systems: the metabolite exhibits a DT₅₀ of 1,000 days (classified as stable), compared to only 38 days for the parent—a 26-fold greater persistence [1]. This inversion demonstrates that the carboxylic acid metabolite poses a fundamentally different environmental hazard profile, being less persistent in aerobic soil but far more recalcitrant in anaerobic or sediment-associated aquatic compartments. The estimated maximum occurrence fraction in soil is 0.080 (minor fraction), yet its persistence in sediment means that even low formation rates can lead to accumulation over time [1].

Persistence (DT₅₀)
Direct comparison
Soil lab: 4.9 d vs. 19.6 d (4× faster)
Water-sediment: 1000 d vs. 38 d (26× slower)
Inverse compartment persistence demands separate aquatic vs. terrestrial fate models
Water-sediment stable classification; accumulation risk even at low formation fraction
soil degradation water-sediment persistence DT50 environmental monitoring

Mandatory Derivatization for GC-MS Analysis: Detection Limit Differential vs. Parent and Sensitivity Gains with PFB Derivatization

Unlike fenpropimorph, which can be analyzed directly by GC-MS without derivatization, fenpropimorph carboxylic acid requires mandatory methylation for GC-MS or GC-NPD analysis due to its polar carboxyl group [1]. Using the standard methyl ester method with electron impact ionization, the detection limit for fenpropimorphic acid is 10 μg/kg dry soil, which is 2-fold higher (less sensitive) than the detection limit for underivatized fenpropimorph (5 μg/kg) in the same simultaneous extraction method [1][2]. However, when pentafluorobenzyl (PFB) derivatization with negative chemical ionization is employed, the detection limit improves to 2 μg/kg dry soil—a 5-fold improvement over the methyl ester approach and surpassing the sensitivity for the parent compound [3]. The PFB ester also provides enhanced standard stability compared to the methyl ester [3].

GC-MS LOD & Derivatization
Direct comparison
Methyl ester: 10 µg/kg vs. parent 5 µg/kg; PFB ester: 2 µg/kg (5× gain)
Mandatory derivatization requires pure metabolite standard for method validation; sensitivity varies by derivatization strategy
GC-NCI for PFB; soil extraction acetone/water (2:1)
analytical method derivatization GC-MS detection limit residue analysis

Divergent EU Regulatory Residue Definitions: Plant Commodities Require Parent, Animal Commodities Mandate the Carboxylic Acid Metabolite

Under EU Regulation (EC) No 396/2005 and its subsequent amendments, the residue definition for fenpropimorph diverges by commodity type: for cereals, fruits, and plant-derived products, the residue is defined as fenpropimorph (parent compound); for products of animal origin (ruminant and swine tissues, milk), the residue is defined as fenpropimorph carboxylic acid (BF 421-2), expressed as fenpropimorph [1]. The EFSA reasoned opinion of 2013 established specific MRLs for the carboxylic acid in animal matrices: 3 mg/kg (ruminant liver), 0.5 mg/kg (ruminant kidney), 0.2 mg/kg (ruminant fat), 0.15 mg/kg (ruminant muscle), 0.03 mg/kg (swine liver), 0.015 mg/kg (milk), and 0.01 mg/kg (swine muscle, fat, kidney—at the LOQ) [1]. By contrast, the alternative metabolite cis-2,6-dimethylmorpholine (BF 421-10) is not included in any residue definition for enforcement purposes, despite being a major metabolite in rats and plants [2].

EU Residue Definition
Regulatory context
Animal commodities: only BF 421-2; MRLs 0.01–3 mg/kg. Plant commodities: parent fenpropimorph only
Compliance testing for animal-derived foods requires certified BF 421-2 standard; BF 421-10 not included in enforcement
EU Reg. 396/2005, EFSA 2013 reasoned opinion
residue definition MRL compliance regulatory monitoring animal products

Toxicological Data Gap: Fenpropimorph Carboxylic Acid Lacks Established Health-Based Guidance Values Unlike the Parent

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR, 2016) explicitly noted that 'no information on the toxicological profile of this metabolite [BF 421-2, fenpropimorph carboxylic acid] is reported in the toxicological evaluation of fenpropimorph' [1]. In contrast, the parent fenpropimorph has fully established health-based guidance values: an ADI of 0.004 mg/kg bw/day (JMPR) / 0.003 mg/kg bw/day (EFSA), and an ARfD of 0.1 mg/kg bw (women of childbearing age) / 0.4 mg/kg bw (general population) based on teratogenic effects in rabbit developmental studies [1]. The alternative metabolite cis-2,6-dimethylmorpholine (BF 421-10) was tested in an adequate range of in vitro and in vivo genotoxicity tests and found negative [1]. This leaves fenpropimorph carboxylic acid as the only major fenpropimorph metabolite without toxicological characterization—a defined regulatory data gap flagged by both EFSA and JMPR [1].

Toxicological Data Gap
Data to verify
No ADI, ARfD, genotoxicity data available for BF 421-2 (JMPR 2016); parent and BF 421-10 characterized
Research procurement priority for toxicology CROs and academic groups to generate first health-based guidance values
JMPR/EFSA flagged data gap; supports OECD 471, 473, 476, 90-day studies
toxicology risk assessment data gap regulatory science

Priority Procurement and Application Scenarios for Fenpropimorph Carboxylic Acid (BF 421-2) Standard


Regulatory Residue Monitoring in Animal-Derived Food Commodities (EU MRL Compliance)

Food testing laboratories conducting official controls under EU Regulation (EC) No 396/2005 must quantify fenpropimorph carboxylic acid (BF 421-2) in ruminant liver, kidney, fat, muscle, and milk, as well as swine tissues, with MRLs ranging from 0.01 to 3 mg/kg [1]. The certified analytical standard is non-negotiable for method validation, matrix-matched calibration, and proficiency testing under ISO 17025 accreditation. Substituting with fenpropimorph parent standard is analytically invalid due to divergent chromatographic retention, derivatization requirement, and mass spectrometric transitions.

Water-Sediment Environmental Fate Studies and Aquatic Risk Assessment

The metabolite's extreme water-sediment persistence (DT₅₀ = 1,000 days) contrasts sharply with the parent's moderate sediment degradability (DT₅₀ = 38 days), making it a critical analyte for OECD 308 water-sediment simulation studies and higher-tier aquatic risk assessments [2]. Environmental research organizations and agrochemical registrants require the pure standard to generate reliable degradation kinetics and to calibrate LC-MS/MS methods capable of distinguishing the carboxylic acid from co-extracted parent residues in sediment pore water.

Method Development for Derivatization-Dependent GC-MS/MS and LC-MS/MS Residue Methods

Because fenpropimorph carboxylic acid requires mandatory derivatization (methylation or PFB esterification) for GC-MS analysis, analytical chemistry groups developing multi-residue methods must optimize derivatization efficiency, assess matrix effects on esterification yield, and validate detection limits—all of which require the pure metabolite standard [3]. The documented LOD improvement from 10 μg/kg (methyl ester) to 2 μg/kg (PFB ester) demonstrates that method sensitivity is derivatization-dependent and cannot be extrapolated from parent compound performance [3].

Toxicological Hazard Characterization and Regulatory Data Gap Filling

The explicit absence of an ADI, ARfD, and genotoxicity profile for fenpropimorph carboxylic acid, as noted by JMPR (2016), creates a defined research procurement need for toxicology CROs and academic groups conducting OECD 471 (Ames), 473 (chromosomal aberration), 476 (in vitro micronucleus), and 90-day oral repeat-dose studies to establish the first health-based guidance values for this metabolite [4].

Application
Selection Property
Validation Focus
EU MRL residue monitoring (animal commodities)
Certified metabolite standard identity; carboxyl-specific detection
ISO 17025 method validation and matrix-matched calibration for MRL compliance
Water-sediment environmental fate studies
Water-sediment DT₅₀ stability profiling (1000-day persistence)
OECD 308 simulation degradation kinetics; LC-MS/MS analyte discrimination
Derivatization-based GC-MS/MS & LC-MS/MS method development
PFB/methyl ester derivatization efficiency; matrix effect assessment
LOD improvement verification (2–10 µg/kg); extraction recovery optimization
Toxicological hazard characterization & data gap filling
Pure metabolite standard for in vitro/in vivo safety studies
Genotoxicity battery (Ames, CA, MN) and 90-day oral repeat-dose study support
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